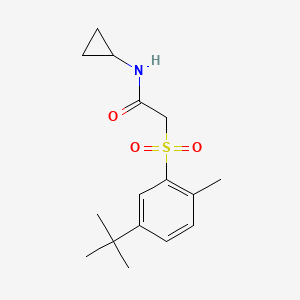
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, also known as EPZ005687, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is a key enzyme involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. EPZ005687 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用機序
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 is involved in the epigenetic regulation of gene expression, and its overexpression has been implicated in the development and progression of various types of cancer. By inhibiting EZH2, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide disrupts the function of PRC2 and leads to the re-expression of tumor suppressor genes that are normally silenced in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In addition, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the migration and invasion of cancer cells, as well as to enhance the anti-tumor immune response.
実験室実験の利点と制限
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by the genetic background of the cancer cells being studied.
将来の方向性
There are several potential future directions for research on 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide and other chemotherapeutic agents. Another area of interest is the investigation of the potential use of 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide in combination with immunotherapy agents, such as checkpoint inhibitors. Finally, there is also interest in the development of more potent and selective inhibitors of EZH2, which may have greater efficacy and fewer off-target effects than 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
合成法
The synthesis of 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several steps, starting with the preparation of 4-bromo-2-fluoropyridine. This is then reacted with ethyl hydrazinecarboxylate to form the pyrazole ring, followed by the introduction of the carboxamide group through a coupling reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest and apoptosis. In addition, 1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(5-8-13-15)11(16)14-9-3-6-12-7-4-9/h3-8H,2H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMUVNBFKHNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)


![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)
![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)